molecular formula C12H10N2O2 B14488721 3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile CAS No. 64169-94-4

3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile

Katalognummer: B14488721
CAS-Nummer: 64169-94-4
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: IWNLKAZWVPTISA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile is a heterocyclic compound with a quinolizine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile typically involves multi-step reactions. One common method includes the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another approach involves the enzymatic synthesis using coenzyme A ligases and polyketide synthases . These methods often require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolizine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinolizine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as HIV integrase, by binding to the active site and blocking the enzyme’s activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with different molecular targets makes it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

64169-94-4

Molekularformel

C12H10N2O2

Molekulargewicht

214.22 g/mol

IUPAC-Name

3-ethyl-2-hydroxy-4-oxoquinolizine-1-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-2-8-11(15)9(7-13)10-5-3-4-6-14(10)12(8)16/h3-6,15H,2H2,1H3

InChI-Schlüssel

IWNLKAZWVPTISA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=C2C=CC=CN2C1=O)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.